1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Descripción

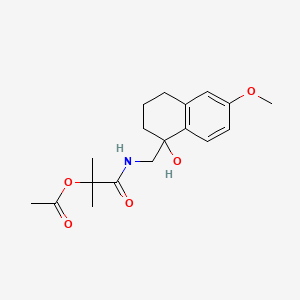

This compound is a synthetic derivative featuring a 1,2,3,4-tetrahydronaphthalene core substituted with a hydroxy group at position 1, a methoxy group at position 6, and a branched acetamide-ester side chain. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize polycyclic systems with mixed polar/apolar motifs .

Propiedades

IUPAC Name |

[1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-12(20)24-17(2,3)16(21)19-11-18(22)9-5-6-13-10-14(23-4)7-8-15(13)18/h7-8,10,22H,5-6,9,11H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYXJUHAIPXSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that incorporates a tetrahydronaphthalene moiety along with various functional groups. Its structural diversity suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features:

- A tetrahydronaphthalene core which is known for its diverse pharmacological properties.

- Hydroxy and methoxy substituents that enhance solubility and reactivity.

Biological Activity Overview

The biological activity of the compound is primarily predicted through SAR studies. Here are some notable findings:

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance:

- 6-Methoxy-N-(naphthalen-1-yl)acetamide has shown anticancer effects in various assays.

Neuroprotective Effects

Compounds with hydroxy substitutions on naphthalene rings have been reported to possess neuroprotective activities. This suggests potential applications in neurodegenerative diseases.

Anti-inflammatory Properties

Thiophene-based acrylamides, which share structural similarities with the compound , are known for their anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with various biological targets. The following table summarizes the SAR insights:

| Structural Feature | Potential Biological Activity |

|---|---|

| Methoxy Group | Increased solubility; potential neuroprotective effects |

| Hydroxy Group | Enhances reactivity; linked to anticancer properties |

| Tetrahydronaphthalene Core | Diverse pharmacological effects including anticancer and anti-inflammatory |

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

- Tetrahydronaphthalene Derivatives : Research has demonstrated that derivatives of tetrahydronaphthalene exhibit significant anticancer activity through various mechanisms, including apoptosis induction in cancer cells .

- Acrylamide Compounds : The acrylamide functional group is associated with various biological activities, including modulation of enzyme activity and potential interactions with cellular pathways .

- Computational Predictions : Tools like the Prediction of Activity Spectra for Substances (PASS) have been utilized to predict possible biological activities based on structural data. These predictions suggest that the compound may interact with multiple biological targets.

Safety and Handling

While specific safety data for this compound is limited, it is essential to exercise caution due to the presence of acrylamide and thiophene groups, which are known irritants. Appropriate personal protective equipment should be used during handling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydronaphthalene or Dihydronaphthalene Cores

| Compound | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Functional Group Differences |

|---|---|---|---|---|

| Target Compound | 1,2,3,4-Tetrahydronaphthalene, 1-hydroxy-6-methoxy, acetamide-ester side chain | Not explicitly given | Estimated ~350–380 | Hydroxy, methoxy, acetamide, ester |

| {1-[Acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate | Dihydrobenzo[f]chromen core, N-methylacetamido, acetate ester | C₁₉H₂₁NO₄ | 327.40 | Chromen ring (vs. tetrahydronaphthalene), no hydroxy group |

| 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole | Methoxynaphthalene core, pyrazole substituent | Not provided | Not provided | Pyrazole ring (vs. acetamide-ester), fully aromatic core |

| Methoxyacetic acid ester of mibefradilum | 1,2,3,4-Tetrahydro-naphthalene, benzimidazole, methoxyacetate ester | Complex structure | ~600 (estimated) | Benzimidazole substituent, longer alkyl chain |

Key Observations :

- Hydroxy vs. Chromen Systems : The target compound’s 1-hydroxy group distinguishes it from the dihydrobenzo[f]chromen derivative in , which lacks this polar group but includes a fused oxygen-containing chromen ring. This difference may influence solubility and target selectivity .

- Side Chain Variations : The target’s acetamide-ester side chain contrasts with the pyrazole group in and the benzimidazole in . These substituents modulate pharmacokinetic properties: esters enhance metabolic stability, while heterocycles like pyrazole or benzimidazole may improve binding affinity to specific targets (e.g., kinases or GPCRs) .

- Aromaticity vs. Saturation : The fully aromatic naphthalene in ’s pyrazole derivative offers greater planarity for π-π stacking, whereas the partially saturated tetrahydronaphthalene in the target compound may reduce toxicity by limiting intercalation with DNA .

Functional Group Impact on Physicochemical Properties

- Hydroxy and Methoxy Groups : The target compound’s 1-hydroxy-6-methoxy pattern enhances water solubility compared to the methoxy-only analogues in and . This could improve bioavailability in aqueous environments .

- Ester vs. Amide Linkages : The acetate ester in the target compound is more hydrolytically labile than the acetamide group in ’s derivative, suggesting shorter metabolic half-life but faster release of active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.